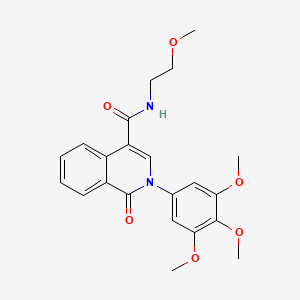
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-メトキシエチル)-1-オキソ-2-(3,4,5-トリメトキシフェニル)-1,2-ジヒドロ-4-イソキノリンカルボキサミドは、以下の化学式を持つ複雑な有機化合物です。
C20H24N2O6
{_svg_1}. これはイソキノリン誘導体のクラスに属し、興味深い薬理学的特性を示します。準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine, followed by cyclization to form the isoquinoline ring. The carboxamide group is then introduced through appropriate reactions .
Reaction Conditions: The reaction conditions may vary depending on the specific synthetic method employed. typical conditions involve refluxing the reactants in suitable solvents (such as ethanol or methanol) with acid catalysts or base-promoted cyclization.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
化学反応の分析
Reactivity: N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic ring can be replaced.
Cyclization: The isoquinoline ring can participate in cyclization reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Cyclization: Acidic or basic conditions for ring closure.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives.
科学的研究の応用
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for isoquinoline-based drug design.
Biology and Medicine:Anticancer Properties: Investigations suggest potential anticancer activity due to its interaction with cellular targets.
Neuropharmacology: It may modulate neurotransmitter systems.
Anti-inflammatory Effects: Some studies explore its anti-inflammatory properties.
Industry: While not directly used in industry, its derivatives may find applications in drug development.
作用機序
The precise mechanism remains under investigation. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.
類似化合物との比較
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique combination of structural features. Similar compounds include other isoquinoline derivatives, but none precisely match its substituent pattern and functional groups.
特性
分子式 |
C22H24N2O6 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O6/c1-27-10-9-23-21(25)17-13-24(22(26)16-8-6-5-7-15(16)17)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25) |
InChIキー |
QYPNZYKWMXEECR-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


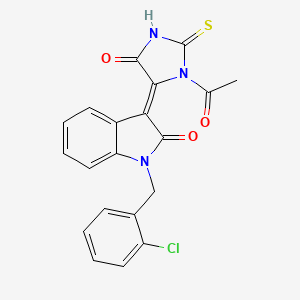

![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)
![2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11149074.png)
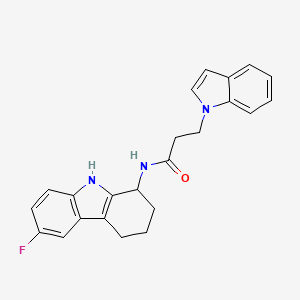
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11149078.png)
![8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149083.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11149092.png)
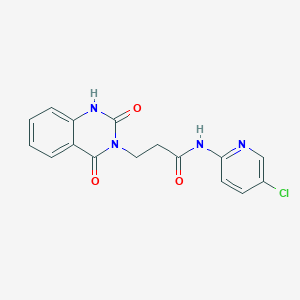
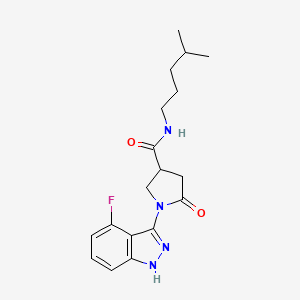
![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
![3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11149105.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valine](/img/structure/B11149112.png)
![6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11149113.png)
